Phenyl-m-tolylamino-acetic acid
Description
Phenyl-m-tolylamino-acetic acid (CAS 60561-71-9) is a substituted acetic acid derivative featuring a phenyl group and a meta-tolyl (3-methylphenyl) group linked via an amino bridge. Its molecular formula is C₁₅H₁₅NO₂, with a molecular weight of 241.29 g/mol (calculated from structural data) .
Properties
CAS No. |
60561-71-9 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-(3-methylanilino)-2-phenylacetic acid |
InChI |
InChI=1S/C15H15NO2/c1-11-6-5-9-13(10-11)16-14(15(17)18)12-7-3-2-4-8-12/h2-10,14,16H,1H3,(H,17,18) |
InChI Key |
GPOCEGVKBMCEBU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C2=CC=CC=C2)C(=O)O |
Other CAS No. |
60561-71-9 |
sequence |
X |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of phenyl-m-tolylamino-acetic acid with its analogs:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Substituent Position |
|---|---|---|---|---|---|
| This compound | 60561-71-9 | C₁₅H₁₅NO₂ | 241.29 | Amino, acetic acid | meta (3-methylphenyl) |
| Dimethylamino-p-tolyl-acetic acid | 230646-18-1 | C₁₁H₁₅NO₂ | 193.25 | Dimethylamino, acetic acid | para (4-methylphenyl) |
| 2-[Benzyl(phenyl)amino]acetic acid | 23582-63-0 | C₁₅H₁₅NO₂ | 241.29 | Benzyl, phenylamino, acetic acid | N/A |
| {5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid | 1008380-11-7 | C₁₂H₁₁N₂O₄S | 279.29 | Thiazolidinone, dioxo, acetic acid | para (4-methylphenyl) |
| m-Tolyl phenylacetate | 122-27-0 | C₁₅H₁₄O₂ | 226.27 | Ester (phenylacetate) | meta (3-methylphenyl) |
| o-Tolylacetic acid | N/A | C₉H₁₀O₂ | 150.18 | Acetic acid | ortho (2-methylphenyl) |
Key Observations :
- Substituent Position: The meta-substituted tolyl group in this compound distinguishes it from para-substituted analogs like dimethylamino-p-tolyl-acetic acid .
- Molecular Complexity: Thiazolidinone-containing analogs (e.g., CAS 1008380-11-7) introduce heterocyclic rigidity, which may influence receptor binding compared to linear structures .
Structure-Activity Relationships (SAR)
- Amino vs.
- Substituent Effects: Para-substituted analogs (e.g., dimethylamino-p-tolyl-acetic acid) may exhibit enhanced metabolic stability compared to meta-substituted derivatives due to reduced steric hindrance .
- Heterocyclic Modifications: Thiazolidinone derivatives (e.g., CAS 1008380-11-7) demonstrate how ring systems can enhance target specificity, a feature absent in this compound .
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